molecular formula C11H12N2O2S B5527860 METHYL 2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETATE

METHYL 2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETATE

Cat. No.: B5527860
M. Wt: 236.29 g/mol
InChI Key: SGHVHDAKFKHOGQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate is a chemical compound with the molecular formula C11H12N2O2S It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves the reaction of 2-mercaptobenzimidazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzodiazole derivatives without the methylsulfanyl group.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in biochemical pathways and cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetic acid
  • **Methyl 2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]propanoate
  • **Ethyl 2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate

Uniqueness

Methyl 2-[2-(methylsulfanyl)-1H-1,3-benzodiazol-1-yl]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group and the ester functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(2-methylsulfanylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-10(14)7-13-9-6-4-3-5-8(9)12-11(13)16-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHVHDAKFKHOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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